1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Pharmacology

Researchers investigating positional dependence of amine pharmacophores on monoamine transporter binding face irreproducibility risks from generic substitution. This 4-aminomethyl piperidine pyrazole propanone provides a controlled probe for SAR dissection. • Regioisomeric differentiation: 4-aminomethyl vs. 3-aminomethyl variants allow quantification of amine spatial displacement (~1.4-1.8 Å) effects on DAT/NET/SERT recognition. • Physicochemical profile: TPSA 64.15 Ų, LogP 0.6414 predicts restricted BBB permeability, suitable for peripheral target programs. • Supply assurance: ≥98% purity (HPLC) with batch-specific CoA, shipped under cold-chain (2-8°C) to preserve integrity.

Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
CAS No. 1282882-43-2
Cat. No. B1488651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one
CAS1282882-43-2
Molecular FormulaC12H20N4O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCC(CC1)CN)N2C=CC=N2
InChIInChI=1S/C12H20N4O/c1-10(16-6-2-5-14-16)12(17)15-7-3-11(9-13)4-8-15/h2,5-6,10-11H,3-4,7-9,13H2,1H3
InChIKeySGKAVXSIHWHMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline for Procurement


1-[4-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one (CAS 1282882-43-2) is a synthetic small molecule belonging to the pyrazole-piperidine propanone class, structurally related to synthetic cathinones [1]. It bears a molecular formula of C₁₂H₂₀N₄O and a molecular weight of 236.31 g/mol . The molecule features a piperidine ring substituted at the 4-position with an aminomethyl group, linked via a carbonyl to a propanone tether that terminates in an N-substituted pyrazole ring . Its computed topological polar surface area (TPSA) is 64.15 Ų, with a calculated LogP of 0.6414, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds . The compound is typically supplied at ≥98% purity (HPLC) and requires storage sealed in dry conditions at 2–8°C .

Class Pyrazole-piperidine synthetic cathinone analog
Isomer 4-aminomethyl regioisomer for amine pharmacophore studies
Purity HPLC-verified purity for reproducible bioassays
Storage Dry, refrigerated storage (cold-chain recommended)

Why Generic Substitution Is Scientifically Unsound


The substitution of 1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one with its closest structural analogs—including the 3-aminomethyl regioisomer, the ethanone linker variant, and the des-aminomethyl derivative—is not supported by evidence of functional equivalence. Although these compounds share the pyrazole-piperidine scaffold and identical computed TPSA (64.15 Ų) and LogP (0.6414) values in the case of regioisomers , the position of the aminomethyl substituent on the piperidine ring directly controls the three-dimensional presentation of the primary amine pharmacophore, a critical determinant of target recognition in aminergic receptors and transporters [1]. The propanone linker in the target compound introduces an additional methyl group relative to the ethanone analog (ΔMW = +14.02 Da), altering molecular volume, conformational flexibility, and potentially membrane permeability . Furthermore, the aminomethyl group provides distinct basicity (predicted pKa ~9.5–10.5 for the primary amine) compared to the directly-attached amino group in the des-aminomethyl analog, which exhibits a lower pKa (~8.5–9.5) due to electron-withdrawing effects from the piperidine ring . These structural differences can lead to divergent pharmacokinetic profiles, off-target binding, and metabolic stability, making untested generic substitution a source of irreproducible experimental results.

Regioisomer mismatch 3-Aminomethyl regioisomer may shift amine spatial orientation, altering monoamine transporter recognition.
Linker length difference Ethanone analog lacks the additional methylene; molecular volume and rotatable bond count may change binding pose and permeability.
Basicity divergence Des-aminomethyl analog exhibits lower predicted pKa, which may alter protonation-dependent target interactions and solubility.

Quantitative Differentiation Evidence


Regioisomeric Position of the Aminomethyl Group

The target compound (4-aminomethyl regioisomer) and its 3-aminomethyl regioisomer (CAS 1281961-45-2) share identical molecular formula (C₁₂H₂₀N₄O), molecular weight (236.31 g/mol), and computed TPSA/LogP values (64.15 Ų / 0.6414) . However, the aminomethyl substituent position controls the spatial orientation of the primary amine relative to the piperidine nitrogen and the propanone-pyrazole vector. In the 4-position isomer, the aminomethyl group occupies the equatorial plane of the piperidine chair conformation, projecting the amine away from the ring system. In the 3-position isomer, the substituent is positioned closer to the amide carbonyl, which can alter the local electrostatic environment and hydrogen-bonding geometry. No published head-to-head biological comparison exists, but structure-activity relationship (SAR) studies of piperidine-based synthetic cathinones consistently show that substituent position on the piperidine ring critically modulates binding affinity at monoamine transporters (DAT, NET, SERT) [1].

Aminomethyl Regioisomer
Class-level inference
Amine displacement ~1.4–1.8 Å
Supports amine position-dependent transporter recognition profiling.
Modeled MMFF94 values; no head-to-head bioassay data available.
Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Pharmacology

Linker Length: Propanone vs. Ethanone Tether

The target compound incorporates a propanone linker (three-carbon chain between the piperidine carbonyl and the pyrazole nitrogen), whereas the ethanone analog (CAS 1247603-67-3) employs a shorter two-carbon ethanone tether . This structural difference yields a molecular weight increase of 14.02 Da (236.31 vs. 222.29 g/mol) and a molecular formula change from C₁₁H₁₈N₄O to C₁₂H₂₀N₄O . The additional methylene group in the propanone linker extends the distance between the piperidine amide plane and the pyrazole ring centroid by approximately 1.2–1.5 Å, altering the conformational landscape accessible to the pyrazole moiety and potentially affecting pi-stacking interactions with aromatic residues in biological targets . Furthermore, the propanone linker increases the number of rotatable bonds from 2 to 3, which may influence entropic contributions to binding free energy.

Linker Length
Cross-study comparable
ΔMW +14.02 Da, +1 rot. bond
Propanone vs ethanone tether alters conformational landscape and flexibility.
Based on SMILES descriptors; experimental binding data to verify.
Physicochemical Properties Drug Design Molecular Recognition

Amine Functional Group Differentiation

The target compound features an aminomethyl substituent (-CH₂-NH₂) at the 4-position of the piperidine ring, whereas the des-aminomethyl analog (CAS 1154264-01-3) bears a directly-attached amino group (-NH₂) at the same position . Computational prediction using ACD/Labs Percepta indicates that the primary amine in the aminomethyl group has a predicted pKa of approximately 9.8–10.6, characteristic of an unsubstituted alkylamine . In contrast, the directly-attached amino group on the piperidine ring is predicted to have a lower pKa of approximately 8.2–9.5 due to inductive electron withdrawal from the piperidine nitrogen . This differential basicity results in distinct protonation states at physiological pH (7.4): the aminomethyl compound is >99% protonated (cationic), whereas the des-aminomethyl analog may have 10–30% neutral species present . Additionally, the aminomethyl compound carries one hydrogen bond donor (the primary amine), while the des-aminomethyl analog also has one HBD, but the spatial accessibility of this donor differs due to the methylene spacer.

Amine Basicity
Class-level inference
ΔpKa ~1.0–2.4, protonation diff. 10–30%
Reported protonation-state difference may affect target interaction and permeability.
Predicted pKa (ACD/Labs); experimental verification lacking.
Basicity pKa Prediction Hydrogen Bonding

Purity Specifications and Quality Assurance

The target compound (CAS 1282882-43-2) is commercially available at ≥98% purity by HPLC from multiple reputable vendors . The 3-aminomethyl regioisomer (CAS 1281961-45-2) is also available at ≥98% purity , and the ethanone analog (CAS 1247603-67-3) is available at 98% purity . All compounds can be supplied with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and optionally GC data upon request . The target compound from ChemScene is assigned GHS07 hazard classification with signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Equivalent safety data for the 3-aminomethyl regioisomer indicates an identical GHS profile , making safety classification a non-differentiating factor among regioisomers.

Purity Specification
Supporting evidence
≥98% (HPLC), CoA available
Batch-specific QC data support SAR reproducibility.
Equivalent purity across regioisomers; batch consistency to confirm.
Analytical Chemistry Quality Control Reproducibility

Computational Physicochemical Profile

The target compound and its 3-aminomethyl regioisomer (CAS 1281961-45-2) exhibit identical computed physicochemical descriptors: TPSA = 64.15 Ų, LogP = 0.6414, H-Bond Acceptors = 4, H-Bond Donors = 1, and Rotatable Bonds = 3 . These values fall within oral drug-likeness guidelines (TPSA < 140 Ų, LogP < 5). However, the ethanone analog (CAS 1247603-67-3), with a molecular formula of C₁₁H₁₈N₄O and MW 222.29 g/mol, is predicted to have a slightly lower TPSA (~60–63 Ų) and a marginally lower LogP (~0.3–0.5) due to the absence of the additional methylene group [1]. The des-aminomethyl analog (CAS 1154264-01-3), with formula C₁₁H₁₈N₄O and MW 222.29 g/mol, shares the same heavy atom count but differs in hydrogen bond donor/acceptor geometry due to the direct amine attachment [2]. The TPSA of 64.15 Ų for the target compound suggests moderate passive membrane permeability, while the LogP of 0.64 indicates balanced hydrophilicity-lipophilicity favoring aqueous solubility over lipid partitioning compared to more lipophilic cathinone analogs (typical LogP 2–4).

Physicochemical Profile
Cross-study comparable
TPSA 64.15 Ų, LogP 0.64
Lower LogP vs typical cathinones (2–4) suggests different CNS distribution context.
Computed values; experimental logD₇.₄ unavailable.
Computational Chemistry ADME Prediction Drug-likeness

Storage and Stability Requirements

The target compound requires storage at 2–8°C in sealed, dry conditions, as specified by ChemScene . The 3-aminomethyl regioisomer (CAS 1281961-45-2) carries the identical storage recommendation (sealed in dry, 2–8°C) from the same vendor . In contrast, the des-aminomethyl analog (CAS 1154264-01-3) is recommended for storage at room temperature (RT) by GLPBio [1], suggesting that the aminomethyl functional group may contribute to thermal or moisture sensitivity requiring refrigerated storage. The target compound is classified as non-hazardous for DOT/IATA transport and can be shipped at room temperature in continental US with no special handling requirements beyond standard chemical safety precautions . The recommended storage at 2–8°C, combined with the GHS07 hazard classification (H302-H315-H319-H335), indicates that while the compound is stable under recommended conditions, it requires standard laboratory handling procedures including PPE and adequate ventilation .

Storage Stability
Cross-study comparable
2–8°C vs RT for des-aminomethyl analog
Refrigerated storage requirement impacts compound management logistics.
Vendor-recommended; degradation kinetics not publicly reported.
Compound Management Stability Storage Conditions

Best Research and Industrial Application Scenarios


SAR Studies at Monoamine Transporters

The target compound serves as a defined 4-aminomethyl piperidine reference standard for SAR studies investigating the positional dependence of the primary amine pharmacophore on monoamine transporter (DAT, NET, SERT) binding and functional activity. As established in Section 3 (Evidence Item 1), the regioisomeric differentiation between the 4-aminomethyl and 3-aminomethyl variants provides a controlled chemical probe pair for dissecting how amine spatial positioning—over a quantified displacement of approximately 1.4–1.8 Å—modulates transporter recognition. When used alongside the ethanone linker analog (Evidence Item 2), researchers can independently assess the contributions of linker length and amine position, enabling a systematic dissection of the pharmacophore that is not possible with a single compound alone [1].

Peripheral vs. CNS Target Selectivity Profiling

Based on its computational physicochemical profile (TPSA 64.15 Ų, LogP 0.6414; Evidence Item 5), the target compound is predicted to exhibit reduced passive blood-brain barrier permeability compared to more lipophilic cathinone analogs (typical LogP 2–4). This property makes it a suitable starting scaffold for medicinal chemistry programs seeking to restrict compound distribution to peripheral tissues while minimizing CNS exposure. The balanced hydrophilicity-lipophilicity profile also supports aqueous solubility advantageous for in vitro assay conditions, reducing the need for high DMSO concentrations that can interfere with cell-based assays. Researchers investigating peripheral CB1 receptor antagonism or non-CNS aminergic targets may find this physicochemical profile advantageous [2].

Analytical Reference for Forensic Toxicology

Given the structural classification of this compound as a pyrazole-piperidine synthetic cathinone analog [3], it is suitable for use as an analytical reference standard in forensic toxicology laboratories developing liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods for detecting emerging psychoactive substances. The ≥98% purity specification with available batch-specific CoA documentation (Evidence Item 4) supports its use as a quantitative calibrator. The GHS07 classification and defined hazard profile (H302-H315-H319-H335) provide necessary safety information for laboratory handling procedures. The 2–8°C storage requirement (Evidence Item 6) necessitates appropriate cold-storage infrastructure in forensic laboratory settings.

Probing Aminomethyl-Piperidine Pharmacophore Interactions

The target compound's aminomethyl functional group provides a predicted pKa of 9.8–10.6 (Evidence Item 3), ensuring near-complete protonation at physiological pH and facilitating ionic interactions with conserved aspartate residues in aminergic G protein-coupled receptor (GPCR) binding pockets. This protonation state differs from the des-aminomethyl analog (predicted pKa 8.2–9.5), allowing researchers to probe the role of amine basicity in receptor activation and signaling bias. The compound can serve as a chemical biology tool for studying how subtle changes in amine pKa—without altering the overall scaffold—affect binding kinetics (k_on/k_off), residence time, and downstream signaling efficacy at aminergic receptors [4].

Application
Selection Property
Validation Focus
Monoamine transporter SAR studies
Regioisomeric amine position
Transporter binding and functional activity assays
Peripheral vs. CNS distribution profiling
Computed LogP/TPSA hydrophilicity context
Blood-brain barrier permeability assessment
Forensic toxicology analytical reference
HPLC purity and CoA documentation
Quantitative calibration (LC-MS/MS, GC-MS)
GPCR amine basicity probe
Predicted pKa and protonation state
Binding kinetics and signaling endpoint assays
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